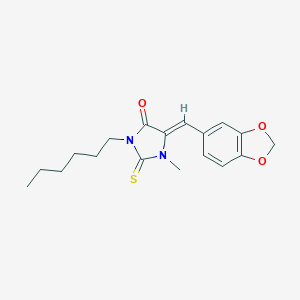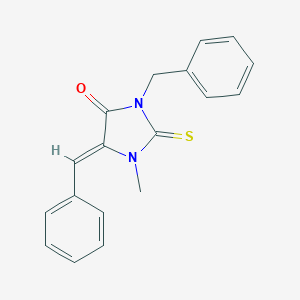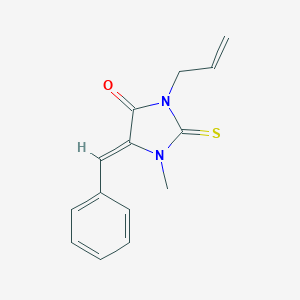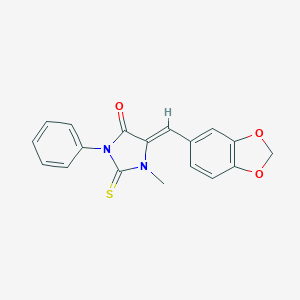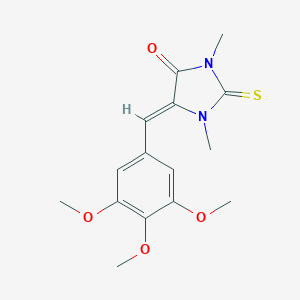![molecular formula C22H21N3OS B303531 {[4-(4-tert-butylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetonitrile](/img/structure/B303531.png)
{[4-(4-tert-butylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[4-(4-tert-butylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetonitrile, also known as TBBPA, is a synthetic compound widely used as a flame retardant in various products, including electronic devices, textiles, and plastics. TBBPA has been the subject of extensive scientific research due to its potential environmental and health hazards.
Wirkmechanismus
{[4-(4-tert-butylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetonitrile acts as a flame retardant by interrupting the combustion process. It does this by releasing free radicals that react with the flame's reactive intermediates, thereby slowing down or stopping the combustion process.
Biochemical and Physiological Effects:
{[4-(4-tert-butylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetonitrile has been shown to have potential adverse effects on the endocrine system, liver, and thyroid gland. Studies have linked {[4-(4-tert-butylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetonitrile exposure to disruptions in the production of thyroid hormones, which can lead to developmental and reproductive problems. {[4-(4-tert-butylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetonitrile has also been shown to have potential carcinogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
{[4-(4-tert-butylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetonitrile has been widely used as a flame retardant in various products, making it readily available for laboratory experiments. However, its potential environmental and health impacts may limit its use in certain experiments.
Zukünftige Richtungen
Future research should focus on developing safer alternatives to {[4-(4-tert-butylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetonitrile as a flame retardant. Additionally, research should continue to investigate the potential environmental and health impacts of {[4-(4-tert-butylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetonitrile and other flame retardants. Finally, studies should be conducted to better understand the mechanisms by which {[4-(4-tert-butylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetonitrile affects the endocrine system, liver, and thyroid gland.
Synthesemethoden
{[4-(4-tert-butylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetonitrile is synthesized through a multi-step process involving the reaction of 4-tert-butylbenzaldehyde and 5-amino-1-phenyl-4,5-dihydro-1H-imidazole-2-thiol, followed by the addition of acetonitrile and sulfur. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
{[4-(4-tert-butylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetonitrile has been extensively studied for its potential environmental and health impacts. Scientific research has focused on the compound's persistence in the environment, its potential toxicity to aquatic and terrestrial organisms, and its potential effects on human health.
Eigenschaften
Produktname |
{[4-(4-tert-butylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetonitrile |
|---|---|
Molekularformel |
C22H21N3OS |
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
2-[(4E)-4-[(4-tert-butylphenyl)methylidene]-5-oxo-1-phenylimidazol-2-yl]sulfanylacetonitrile |
InChI |
InChI=1S/C22H21N3OS/c1-22(2,3)17-11-9-16(10-12-17)15-19-20(26)25(18-7-5-4-6-8-18)21(24-19)27-14-13-23/h4-12,15H,14H2,1-3H3/b19-15+ |
InChI-Schlüssel |
GCTVGGUPBHWOQK-XDJHFCHBSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=N2)SCC#N)C3=CC=CC=C3 |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)SCC#N)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)SCC#N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



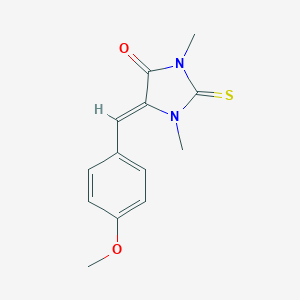
![5-[4-(Dimethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B303449.png)
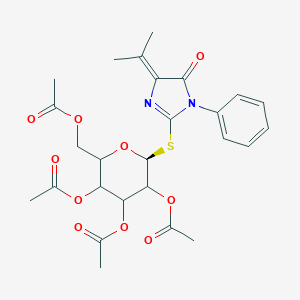
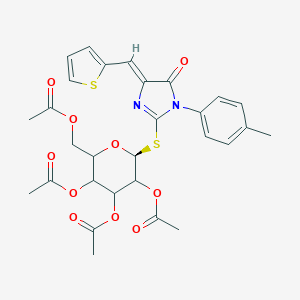
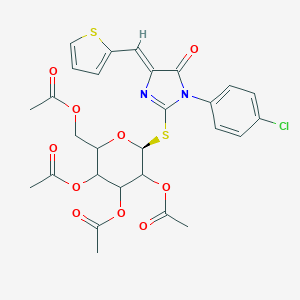
![2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B303456.png)
